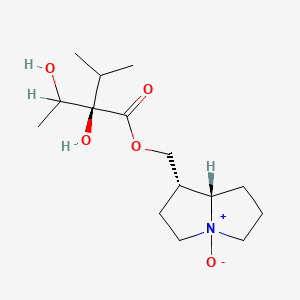

Trachelanthine

Descripción general

Descripción

Trachelanthine is a natural product found in Trachelanthus korolkowii . It has a molecular formula of C15H27NO5 and a molecular weight of 301.38 g/mol .

Molecular Structure Analysis

The IUPAC name of Trachelanthine is [(1S,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate . The InChI code and the SMILES representation provide more details about its molecular structure .Physical And Chemical Properties Analysis

Trachelanthine has a molecular weight of 301.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Tracheal Research and Reconstruction

Trachelanthine research predominantly focuses on tracheal reconstruction and fixation, essential in treating obstructive tracheal tumors, trauma, and post-intubation tissue reactions. Advances in tissue engineering are crucial for developing functional tracheal tissues from cultured cell types, although this remains a challenge. Animal models play a significant role in this research, providing insights into the development of new techniques and biomaterials for tracheal reconstruction (ten Hallers et al., 2004).

Regenerative Medicine in Respiratory System

The field of regenerative medicine (RM) has seen novel approaches and initial clinical applications in restoring organ structure and function in the respiratory system, including the trachea. Despite challenges, progress in RM, especially in tissue-engineered constructs, offers promising prospects for future respiratory treatments (Brouwer et al., 2013).

Airway Regenerative Replacement

Regenerative medicine approaches, such as the application of scaffolds or matrices for tissue engineering, aim to grow new tissues or organs, bypassing the need for immunosuppression. This strategy has significant implications for clinical tracheal replacement, offering a potential solution for irreversible tracheal diseases (Baiguera et al., 2011).

Tracheobronchial Bio-engineering

Tracheobronchial bioengineering, although a niche area within Regenerative Medicine, has seen translation into clinical settings, addressing major airway diseases. This field focuses on developing substitutes for the human trachea or bronchial tree, with various approaches already applied in patients due to the lack of established treatments (Walles, 2011).

Trends and Topics in Tracheal Replacement Studies

Scientometric and co-occurrence analysis of tracheal regeneration studies reveal evolving trends and topics over time. Increasing emphasis on tissue engineering, stem cells, angiogenesis, and mechanical properties indicates a dynamic shift in research focus, reflecting the field's growth and diversification (Ghorbani et al., 2016).

Biomedicine in Thoracic Surgery

Biomedicine, integrating stem cell research, tissue engineering, and material sciences, leads to innovative research and therapy approaches in thoracic surgery. It focuses on tissue and organ replacement for the upper airways, lung, and thoracic wall, highlighting the clinical implementation of biomedicine in treating extensive airway diseases (Leistner et al., 2013).

Propiedades

IUPAC Name |

[(1S,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNWZIVYKQXLTN-CGYUPCHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C(C)O)(C(=O)OC[C@H]1CC[N+]2([C@H]1CCC2)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965275 | |

| Record name | (4-Oxooctahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trachelanthine | |

CAS RN |

510-19-0 | |

| Record name | Trachelanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Oxooctahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

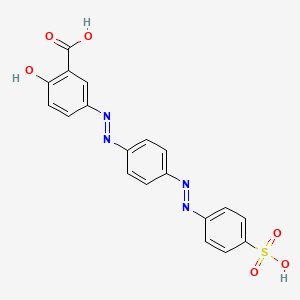

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)